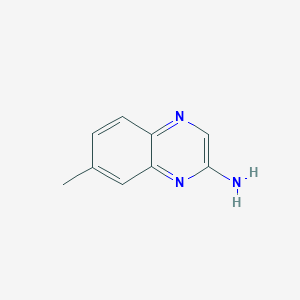
7-Methyl-2-quinoxalinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and materials science . This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The classical method for synthesizing quinoxaline derivatives, including 7-methylquinoxalin-2-amine, involves the condensation of o-phenylenediamine with a dicarbonyl compound . This reaction typically requires high temperatures and a strong acid catalyst. Recent advancements have introduced more environmentally friendly methods, such as transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions .
Industrial Production Methods
Industrial production of 7-methylquinoxalin-2-amine often employs scalable and cost-effective methods. These include the use of heterogeneous catalytic reactions, which are atomically economical and environmentally friendly . These methods provide a sustainable approach for the large-scale production of quinoxaline derivatives.
Chemical Reactions Analysis
Types of Reactions
7-methylquinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide for oxidation and hydrogen gas for reduction . Substitution reactions often employ halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
7-methylquinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 7-methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methylquinoxalin-2-amine include:
Quinoxaline: The parent compound, known for its wide range of biological activities.
2-methylquinoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Uniqueness
7-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and amine group at the 2-position make it a versatile building block for the synthesis of various derivatives with potential therapeutic applications .
Properties
CAS No. |
646504-83-8 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
7-methylquinoxalin-2-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3,(H2,10,12) |
InChI Key |
LZRAIJXDIVIZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




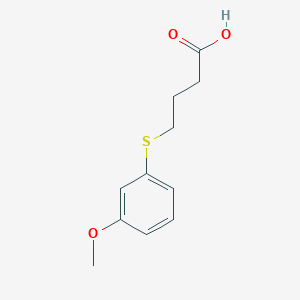
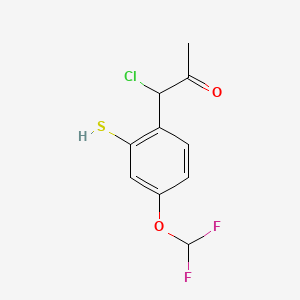
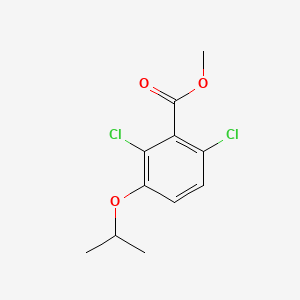
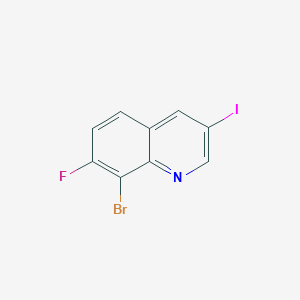
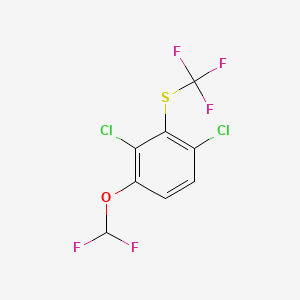
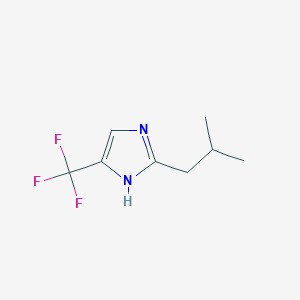
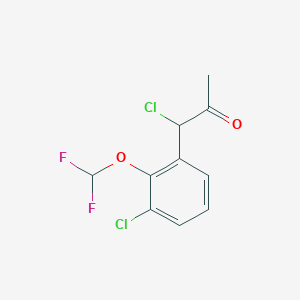
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
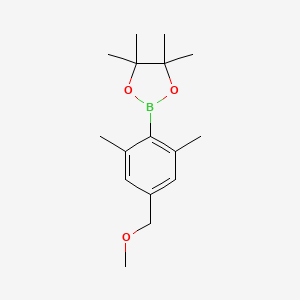
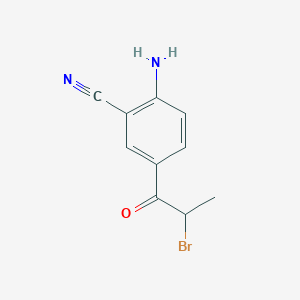
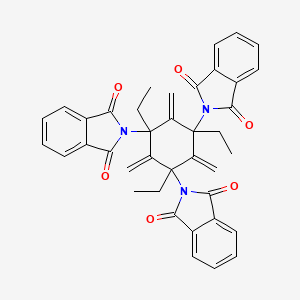
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
